molecular formula C9H14N2O B13894776 5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone CAS No. 90565-54-1

5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone

Cat. No.: B13894776
CAS No.: 90565-54-1
M. Wt: 166.22 g/mol
InChI Key: OMOINPCFCMSASJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone is a heterocyclic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-propyl-4(1H)-pyrimidinone with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Industry: Possible applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-propylpyrimidine: Similar structure with different substitution pattern.

    5,6-Dimethyl-2-ethyl-4(1H)-pyrimidinone: Similar compound with an ethyl group instead of a propyl group.

    4(1H)-Pyrimidinone derivatives: Various derivatives with different substituents on the pyrimidine ring.

Uniqueness

5,6-Dimethyl-2-propyl-4(1H)-pyrimidinone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidinone derivatives

Properties

CAS No.

90565-54-1

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4,5-dimethyl-2-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O/c1-4-5-8-10-7(3)6(2)9(12)11-8/h4-5H2,1-3H3,(H,10,11,12)

InChI Key

OMOINPCFCMSASJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C(=O)N1)C)C

Origin of Product

United States

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